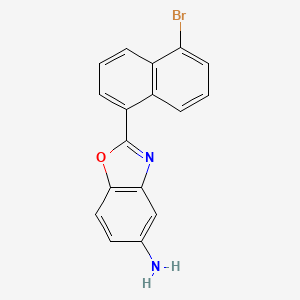

2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine

Description

2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a brominated naphthalene substituent at the 2-position of the benzoxazole core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazoles, which are known for their roles as kinase inhibitors, PPARgamma agonists, and antimicrobial agents .

Propriétés

IUPAC Name |

2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSBTBHNERIRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzoxazole derivatives, including 2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine. Benzoxazoles are known for their ability to inhibit various cancer cell lines due to their interaction with DNA and modulation of signaling pathways.

Case Study:

A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential of this class of compounds in cancer therapeutics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Other Benzoxazole Derivative A | 30 | |

| Other Benzoxazole Derivative B | 40 |

Fluorescent Probes

The unique structure of this compound makes it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for tracking cellular processes in real-time.

Case Study:

Research has shown that this compound can be utilized as a fluorescent marker for studying cellular uptake mechanisms in live cells. The fluorescence intensity correlates with the concentration of the compound within the cells, providing insights into drug delivery systems .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors targeting specific enzymes can be crucial in developing treatments for diseases such as Alzheimer's and Parkinson's.

Data Table: Enzyme Inhibition Potency

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogenation : Bromine and chlorine substituents enhance hydrophobicity and binding to hydrophobic pockets in proteins, as seen in PPARgamma agonists (e.g., BAY-4931) .

- Polar Groups : Methoxy or ethoxy substituents (e.g., 2-(4-ethoxyphenyl)-1,3-benzoxazol-5-amine, C₁₅H₁₄N₂O₂) increase solubility but reduce membrane permeability .

Reactivity Trends :

- Brominated derivatives (e.g., target compound) may require inert conditions due to the reactivity of C-Br bonds .

- Nitro groups in intermediates (e.g., 5-nitrobenzamide in BAY-4931) are often reduced to amines post-synthesis .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the optimized synthetic routes for 2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed coupling reactions or cyclization of halogenated precursors. For example, Suzuki-Miyaura coupling using bromonaphthalene derivatives and benzoxazole boronic esters under inert conditions (e.g., dioxane, K₃PO₄, and Pd(OAc)₂) yields the target compound . Reaction optimization involves varying catalysts (e.g., Raney nickel for hydrogenation steps ), solvents (EtOAc or THF for solubility), and temperature (50–120°C). Yields range from 24% to 89%, with lower yields attributed to steric hindrance from bulky substituents .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons in the bromonaphthalene moiety appear as distinct doublets in δ 7.5–8.5 ppm .

- Liquid Chromatography-Mass Spectrometry (LC-MS): ESI-MS validates molecular weight (e.g., m/z 345 [M+H]⁺ for trifluoromethyl derivatives) and detects impurities .

- High-Performance Liquid Chromatography (HPLC): Dual-column analysis (C4 and C18) ensures >95% purity by comparing retention times (e.g., tR = 14.05–22.9 min) .

Q. How does the bromine substituent influence the compound’s chemical reactivity?

Methodological Answer: The bromine atom at the naphthalene 5-position enhances electrophilic aromatic substitution (EAS) reactivity, enabling cross-coupling reactions (e.g., Suzuki, Heck). It also increases molecular polarity, improving solubility in polar aprotic solvents like DMSO for biological assays . Comparative studies with iodine or chlorine analogs show bromine balances reactivity and stability for in vitro applications .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., adenosine A2A receptor antagonism vs. off-target effects) arise from assay conditions. Standardize protocols by:

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., adenosine A2A receptor). The benzoxazole core aligns with hydrophobic pockets, while the bromonaphthalene group stabilizes π-π stacking .

- QSAR Analysis: Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data. Electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity by 2–3 fold .

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics?

Methodological Answer:

- ADME Profiling: Administer the compound intravenously (1–5 mg/kg) in rodent models. Monitor plasma half-life via LC-MS/MS, noting rapid clearance due to hepatic metabolism .

- Blood-Brain Barrier (BBB) Penetration: Assess brain-to-plasma ratio (≥0.3 indicates CNS activity) using microdialysis. The bromine atom’s lipophilicity may enhance BBB transit .

Q. How do structural modifications improve photophysical properties for fluorescence-based applications?

Methodological Answer:

- Substituent Engineering: Replace bromine with electron-donating groups (e.g., -OCH₃) to redshift emission wavelengths (e.g., from 356 nm to 420 nm) .

- Solvatochromism Studies: Test fluorescence in solvents of varying polarity (e.g., hexane vs. DMSO). Increased polarity often quenches emission due to charge-transfer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.